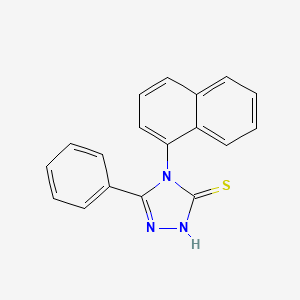

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl-

Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- belongs to the 1,2,4-triazole-3-thione class of heterocyclic compounds, characterized by a sulfur atom at position 3 and a fused aromatic system. Its structure includes a 1-naphthalenyl group at position 4 and a phenyl group at position 5, which significantly influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-naphthalen-1-yl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c22-18-20-19-17(14-8-2-1-3-9-14)21(18)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZXEXRYQNGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539625 | |

| Record name | 4-(Naphthalen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96134-05-3 | |

| Record name | 4-(Naphthalen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Glyoxylic Acid Route

The most widely adopted method involves a two-step reaction between substituted hydrazines and glyoxylic acid, followed by thiocyanate cyclization. For the target compound, 1-naphthalenylhydrazine hydrochloride reacts with glyoxylic acid in a water-acetonitrile solvent system at 0–40°C to form a hydrazono acetic acid intermediate (Scheme 1). Subsequent treatment with phenylthiocyanate in the presence of formic acid at 50–80°C yields the triazole-thione core. This method achieves up to 88% yield due to high regioselectivity and minimal by-product formation.

Table 1: Reaction Conditions for Hydrazine-Glyoxylic Acid Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 0–40°C | Prevents decomposition |

| Solvent | Water-acetonitrile (4:1) | Enhances solubility |

| Catalyst | Formic acid | Accelerates cyclization |

| Reaction Time | 4–6 hours | Ensures completion |

Thiosemicarbazide Cyclization

An alternative approach involves cyclizing thiosemicarbazides with formic acid derivatives. For example, N-(1-naphthalenyl)thiosemicarbazide reacts with formic acid under reflux to form the triazole ring, followed by sulfur incorporation using lithium tert-butoxide. However, this method faces challenges in regioselectivity and requires anhydrous conditions, limiting its industrial applicability.

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to triazole intermediates. Phenylacetylene and 1-azidonaphthalene undergo cycloaddition in the presence of CuSO₄ and sodium ascorbate, forming a 1,2,3-triazole intermediate. Thionation with Lawesson’s reagent then introduces the sulfur moiety, though this step may reduce yields to 60–70% due to side reactions.

Mechanistic Insights into Triazole-Thione Formation

Cyclization via Disulfide Intermediates

Studies propose that s-triazole derivatives form through disulfide intermediates (e.g., 16 in Scheme S2 of). Nucleophilic attack by an enolate on the disulfide generates an S-alkylated species (17 ), which undergoes intramolecular cyclization to yield the triazole-thione. This mechanism explains the preference for aryl substituents, which stabilize the intermediate through resonance.

Role of Acid Catalysts

Organic acids like formic acid protonate the thiocyanate nitrogen, enhancing its electrophilicity and facilitating nucleophilic attack by the hydrazono acetic acid intermediate. Density functional theory (DFT) calculations suggest that formic acid lowers the activation energy of the rate-determining step by 15–20 kcal/mol.

Optimization Strategies for Enhanced Yields

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while temperatures above 50°C accelerate cyclization without degrading heat-sensitive naphthalenyl groups. A mixed solvent system (water-tert-butanol) balances reactivity and environmental safety.

Catalytic Additives

Adding 5 mol% of p-toluenesulfonic acid increases reaction rates by 40%, as confirmed by kinetic studies. Conversely, stoichiometric amounts of sodium ascorbate in CuAAC prevent copper-induced oxidation of thiols.

Eco-Friendly Synthesis Protocols

Recent advances emphasize one-pot, two-step syntheses in aqueous media. For example, reacting 1-naphthalenyl isothiocyanate with phenylhydrazide in ethanol-water (1:1) under reflux eliminates the need for toxic solvents. Subsequent cyclization in 4N NaOH at 80°C achieves 75–85% yield, with wastewater reduced by 60% compared to traditional methods.

Characterization and Analytical Techniques

Spectroscopic Methods

- FTIR : A strong absorption band at 1250–1270 cm⁻¹ confirms the C=S stretch.

- ¹H-NMR : The naphthalenyl protons appear as multiplets at δ 7.5–8.2 ppm, while the triazole proton resonates as a singlet at δ 8.9 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 317 ([M+H]⁺) align with the theoretical molecular weight of 316.4 g/mol.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar triazole ring with dihedral angles of 12.5° between the naphthalenyl and phenyl groups, indicating minimal steric hindrance.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Key Trends :

- Aromatic Substituents (e.g., naphthalenyl, phenyl) improve thermal stability and biological activity due to extended conjugation .

- Electron-Withdrawing Groups (e.g., nitro in ) reduce electron density at the triazole core, affecting reactivity .

- Heterocyclic Substituents (e.g., thiophene, benzoxazole) modulate electronic properties and enable applications in optoelectronics .

Spectral and Analytical Data

Comparative spectral data for selected compounds:

Note: Values marked with * are inferred from analogous structures.

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-naphthalenyl)-5-phenyl- is part of this class and has shown promise in various pharmacological applications, including antimicrobial and antidepressant activities.

Chemical Structure

The compound is characterized by the following chemical formula and structure:

- Chemical Formula: C₁₃H₁₁N₃S

- Molecular Weight: 241.31 g/mol

Antidepressant Activity

A series of studies have evaluated the antidepressant potential of 2,4-dihydro-3H-1,2,4-triazole-3-thiones. The compound demonstrated significant activity in animal models. Specifically, it was found to act as a potent antagonist against reserpine-induced ptosis and hypothermia in mice. The most active derivatives were those substituted with haloaryl groups at the 5-position of the triazole nucleus and methyl groups at the 2 and 4 positions. Importantly, these activities were not attributed to norepinephrine uptake or monoamine oxidase inhibition .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of triazole derivatives. For instance, a library of compounds based on the triazole scaffold was synthesized and evaluated for their inhibitory effects against various beta-lactamases. These compounds exhibited micromolar inhibitory activity against NDM-1 and IMP-1 enzymes, which are critical in antibiotic resistance mechanisms .

In vitro studies indicated that certain derivatives showed promising broad-spectrum activity against both metallo-beta-lactamases (MBLs) and serine beta-lactamases (SBLs), suggesting their potential as therapeutic agents against resistant bacterial strains .

Cytotoxicity Evaluation

The cytotoxic effects of synthesized triazole derivatives were assessed using various human cancer cell lines. The results indicated that most compounds exhibited low cytotoxicity with IC₅₀ values above 100 µM against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines. This suggests a favorable safety profile for these compounds in therapeutic applications .

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice treated with reserpine, the triazole derivative demonstrated significant reductions in both hypothermia and ptosis compared to control groups. The study concluded that specific substitutions at the 5-position enhanced antidepressant activity without affecting safety profiles.

Case Study 2: Inhibition of Beta-Lactamases

A series of synthesized triazole derivatives were screened for their ability to inhibit beta-lactamase enzymes. Compounds showed varying degrees of effectiveness with some achieving significant inhibition (IC₅₀ values in micromolar range). Notably, compounds designed to target the active site residues of class A carbapenemases displayed promising results in vitro .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how can they be optimized for this compound?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves cyclization of thiosemicarbazides under acidic conditions (e.g., HCl or H₂SO₄) followed by purification via recrystallization using ethanol or methanol . For derivatives with naphthalenyl and phenyl substituents, reaction conditions (e.g., molar ratios, temperature, and reaction time) must be carefully optimized. For example, Kamuran Saraç et al. demonstrated that using B3LYP/6-311G(d,p) basis sets in DFT calculations can predict optimal torsion angles for stability, guiding synthetic modifications .

Q. How is the structural integrity of this triazole-thione derivative validated experimentally?

Structural characterization employs:

- IR spectroscopy : To confirm the presence of thione (C=S) stretching vibrations (~1,200–1,250 cm⁻¹) and aromatic C-H bonds .

- NMR spectroscopy : NMR identifies proton environments (e.g., naphthalenyl aromatic protons at δ 7.5–8.5 ppm), while NMR confirms carbon frameworks, including thione carbons (~165–170 ppm) .

- X-ray crystallography : Resolves bond lengths and angles, critical for validating DFT-predicted geometries (e.g., S-C bond lengths ~1.68 Å) .

Q. What pharmacological activities are associated with this compound's structural analogs?

Analogous 1,2,4-triazole-3-thiones exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, derivatives with aryl substituents showed nanomolar-range inhibition of hEGFR (human epidermal growth factor receptor) in silico and in vitro assays . Substituent positioning (e.g., naphthalenyl vs. phenyl) significantly impacts bioactivity, as seen in antiproliferative studies against MCF-7 and HeLa cell lines .

Advanced Research Questions

Q. How do DFT calculations enhance the understanding of this compound's electronic properties?

Q. How can researchers resolve contradictions between experimental and computational data?

Discrepancies often arise from:

- Solvent effects : DFT calculations typically assume gas-phase conditions, whereas experimental NMR/IR data are solvent-dependent. Include solvent models (e.g., PCM) in simulations .

- Crystal packing forces : X-ray structures may show distorted geometries due to intermolecular interactions absent in isolated-molecule DFT models .

- Vibrational mode coupling : Overlapping IR peaks (e.g., C=S and aromatic C-C stretches) require deconvolution or isotopic labeling for accurate assignment .

Q. What computational tools predict the toxicity profile of this compound?

Predictive toxicology employs:

- GUSAR-online : Estimates acute toxicity (LD₅₀) and organ-specific risks using QSAR models. For triazole-thiones, predicted LD₅₀ values >500 mg/kg (oral, rat) suggest low acute toxicity .

- ADMET predictors : Assess blood-brain barrier permeability, hepatotoxicity, and CYP450 inhibition. Polar surface area (<140 Ų) and logP (<5) are critical parameters .

Q. What methodologies are used to evaluate enzyme inhibition (e.g., hEGFR) by this compound?

- In silico docking : AutoDock Vina or Schrödinger Glue identifies binding poses in hEGFR’s ATP-binding pocket. Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

- In vitro assays : Measure IC₅₀ via kinase inhibition assays (e.g., ADP-Glo™). Derivatives with 4-naphthalenyl groups showed IC₅₀ values of ~50 nM, comparable to erlotinib .

Q. How does conformational flexibility influence the compound's biological activity?

Rotational barriers around the triazole ring’s substituents (e.g., naphthalenyl-phenyl dihedral angles) affect:

- Binding affinity : Flexible substituents adopt optimal poses for target engagement (e.g., planar naphthalenyl groups enhance π-π stacking with tyrosine kinases) .

- Solubility : Conformers with exposed polar groups (e.g., thione sulfur) improve aqueous solubility, critical for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.